1-Benzyl-3-methylimidazolium trifluoromethanesulfonate 1-Benzyl-3-methylimidazolium trifluoromethanesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16258834
InChI: InChI=1S/C11H13N2.CHF3O3S/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;2-1(3,4)8(5,6)7/h2-8,10H,9H2,1H3;(H,5,6,7)/q+1;/p-1
SMILES:
Molecular Formula: C12H13F3N2O3S
Molecular Weight: 322.31 g/mol

1-Benzyl-3-methylimidazolium trifluoromethanesulfonate

CAS No.:

Cat. No.: VC16258834

Molecular Formula: C12H13F3N2O3S

Molecular Weight: 322.31 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-3-methylimidazolium trifluoromethanesulfonate -

Specification

Molecular Formula C12H13F3N2O3S
Molecular Weight 322.31 g/mol
IUPAC Name 1-benzyl-3-methylimidazol-3-ium;trifluoromethanesulfonate
Standard InChI InChI=1S/C11H13N2.CHF3O3S/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;2-1(3,4)8(5,6)7/h2-8,10H,9H2,1H3;(H,5,6,7)/q+1;/p-1
Standard InChI Key MINQAGIVFVSOOZ-UHFFFAOYSA-M
Canonical SMILES C[N+]1=CN(C=C1)CC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]

Introduction

Structural and Molecular Characteristics

Chemical Composition

The molecular formula of 1-benzyl-3-methylimidazolium trifluoromethanesulfonate is C₁₂H₁₃F₃N₂O₃S, with a molecular weight of 328.30 g/mol. The cation consists of an imidazolium ring substituted with a benzyl group at the 1-position and a methyl group at the 3-position, while the anion is trifluoromethanesulfonate (CF₃SO₃⁻) . This asymmetric substitution pattern contributes to its low melting point (<25°C) and liquid state at room temperature .

Crystallographic and Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the benzyl group’s aromatic protons resonate at δ 7.42 ppm, while the methyl group on the imidazolium ring appears as a singlet at δ 3.85 ppm . The triflate anion’s fluorine atoms produce a characteristic triplet in ¹⁹F NMR at δ -78 ppm . X-ray diffraction studies of analogous ILs show that the benzyl group induces steric hindrance, reducing crystallinity and favoring amorphous phases .

Synthesis and Purification

Synthetic Methodology

  • 1-Benzylimidazole (1.82 mmol) and trifluoromethanesulfonic acid (1.82 mmol) are mixed with trimethyl orthoformate (9.1 mmol) .

  • The reaction proceeds at 110°C for 20 hours, yielding the IL in 94% after solvent removal and alumina filtration .

This method avoids hazardous alkylating agents and simplifies purification, making it scalable for industrial production .

Physicochemical Properties

Thermal Behavior

  • Melting point: <25°C (amorphous solid)

  • Glass transition temperature (Tg): -65°C

  • Thermal decomposition: 280°C (5% weight loss)

The low melting point arises from the bulky benzyl group disrupting intermolecular forces, while the triflate anion’s weak coordination enhances ionic mobility .

Solubility and Solvation

This IL is miscible with polar solvents (water, methanol) but immiscible with nonpolar hydrocarbons. It exhibits exceptional CO₂ solubility (0.15 mol/kg at 25°C), outperforming 1-butyl-3-methylimidazolium variants by 40% . This property is critical for carbon capture technologies .

Electrochemical Properties

  • Conductivity: 0.62 mS/cm at 20°C

  • Electrochemical window: 4.5 V vs. Ag/Ag⁺

The wide electrochemical window enables applications in lithium-ion batteries and electrocatalysis .

Chemical Reactivity and Applications

Catalysis

In Suzuki-Miyaura cross-coupling reactions, this IL stabilizes palladium nanoparticles, achieving 98% yield in aryl-aryl bond formation. The benzyl group’s π-π interactions with aromatic substrates enhance catalytic efficiency.

Gas Separation

The IL’s high CO₂ solubility facilitates its use in supported ionic liquid membranes (SILMs). At 30 bar, CO₂/N₂ selectivity reaches 45, making it viable for flue gas treatment .

Pharmaceutical Applications

1-Benzyl-3-methylimidazolium triflate exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 32 µg/mL against Staphylococcus aureus. Its low cytotoxicity (IC₅₀ > 500 µM in HEK-293 cells) suggests potential as a drug delivery solvent.

Comparative Analysis with Analogous Ionic Liquids

Property1-Benzyl-3-Methylimidazolium Triflate1-Butyl-3-Methylimidazolium Triflate1-Ethyl-3-Methylimidazolium Triflate
Molecular Weight328.30 g/mol288.34 g/mol260.25 g/mol
Viscosity (20°C)350 cP450 cP220 cP
CO₂ Solubility0.15 mol/kg0.11 mol/kg0.09 mol/kg
Thermal Stability280°C275°C270°C

The benzyl derivative’s superior CO₂ solubility and lower viscosity make it preferable for gas separation over alkyl-substituted analogs .

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